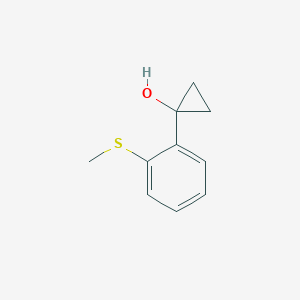
1-(2-(Methylthio)phenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a cyclopropane ring substituted with a phenyl group bearing a methylthio substituent at the ortho position and a hydroxyl group on the cyclopropane ring. It is a clear, colorless liquid with unique chemical properties that make it a valuable tool in advanced research and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol typically involves the reaction of a suitable phenyl derivative with a cyclopropane precursor. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction conditions often require a strong base and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . The process typically includes the preparation of intermediates, purification steps, and quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The cyclopropane ring’s strained nature makes it highly reactive, enabling it to form new bonds and undergo ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol, 1-[2-(methylthio)phenyl]-: A closely related compound with similar chemical properties.
Cyclopropane derivatives: Other cyclopropane compounds with different substituents on the phenyl ring.
Uniqueness
1-(2-(Methylthio)phenyl)cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methylthio group and the hydroxyl group on the cyclopropane ring differentiates it from other cyclopropane derivatives, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
PLZHHYWWJWACBZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


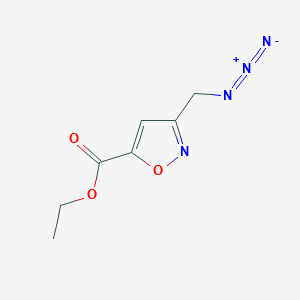
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)
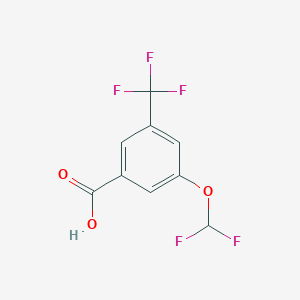

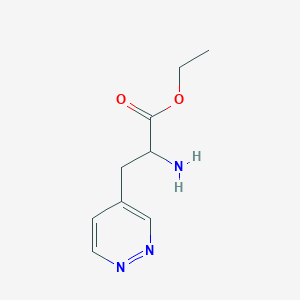
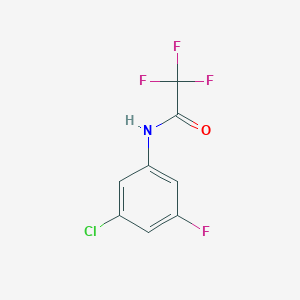
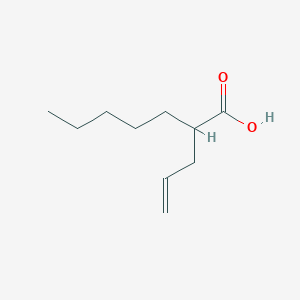
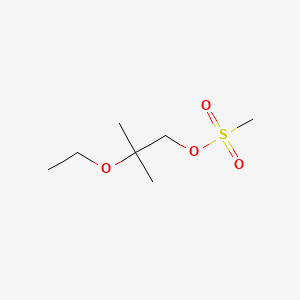


![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)
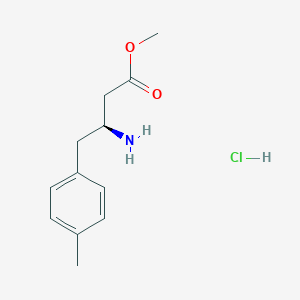
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
